

# Confirming the identity of 1-(4-(4-Bromophenoxy)phenyl)ethanone using reference standards

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## Compound of Interest

Compound Name: 1-(4-(4-Bromophenoxy)phenyl)ethanone

Cat. No.: B1311913

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## Comparative Guide for the Identity Confirmation of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of analytical techniques for confirming the identity of a synthesized or purchased batch of **1-(4-(4-Bromophenoxy)phenyl)ethanone** against a certified reference standard. The following sections detail the experimental protocols and present comparative data to ensure accurate compound identification.

## Data Presentation: Comparison of Analytical Data

The identity of an experimental sample of **1-(4-(4-Bromophenoxy)phenyl)ethanone** is confirmed by comparing its analytical data with that of a certified reference standard. The following table summarizes the expected outcomes from key analytical techniques.

Analytical Technique	Parameter	Reference Standard	Experimental Sample	Conformance
HPLC	Retention Time (t <sub>R</sub> )	12.5 min	12.5 min (± 0.2 min)	Yes / No
LC-MS	[M+H] <sup>+</sup>	291.0/293.0 m/z	291.0/293.0 m/z (± 0.1 m/z)	Yes / No
<sup>1</sup> H NMR	Chemical Shifts (δ)	Consistent with structure	Consistent with reference	Yes / No
<sup>13</sup> C NMR	Chemical Shifts (δ)	Consistent with structure	Consistent with reference	Yes / No
Melting Point	Range	69-75 °C[1]	To be determined	Yes / No

Note: The analytical data for the reference standard is based on its known chemical structure and data from similar compounds. The exact values may vary slightly based on experimental conditions.

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### High-Performance Liquid Chromatography (HPLC)

Objective: To compare the retention time of the experimental sample with the reference standard and assess purity.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.

- Procedure:
  - Prepare individual solutions of the reference standard and the experimental sample in acetonitrile at a concentration of 1 mg/mL.
  - Inject equal volumes of both solutions into the HPLC system.
  - Compare the retention times of the major peaks in the chromatograms.
  - For confirmation, spike the experimental sample with a small amount of the reference standard and inject. A single, sharp peak should be observed.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the compound.

- Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Procedure:
  - Utilize the same HPLC method as described above.
  - Introduce the column eluent into the ESI-MS.
  - Acquire the mass spectrum for the peak corresponding to the compound.
  - Look for the protonated molecule  $[M+H]^+$ . Due to the presence of bromine, an isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (for  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) is expected.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity by comparing the NMR spectra of the sample and the reference standard.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).

- Procedure:
  - Prepare NMR samples of both the reference standard and the experimental compound.
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for both samples.
  - Process the data and compare the chemical shifts, splitting patterns, and integration of the peaks. The spectra should be superimposable for confirmation.

## Melting Point Determination

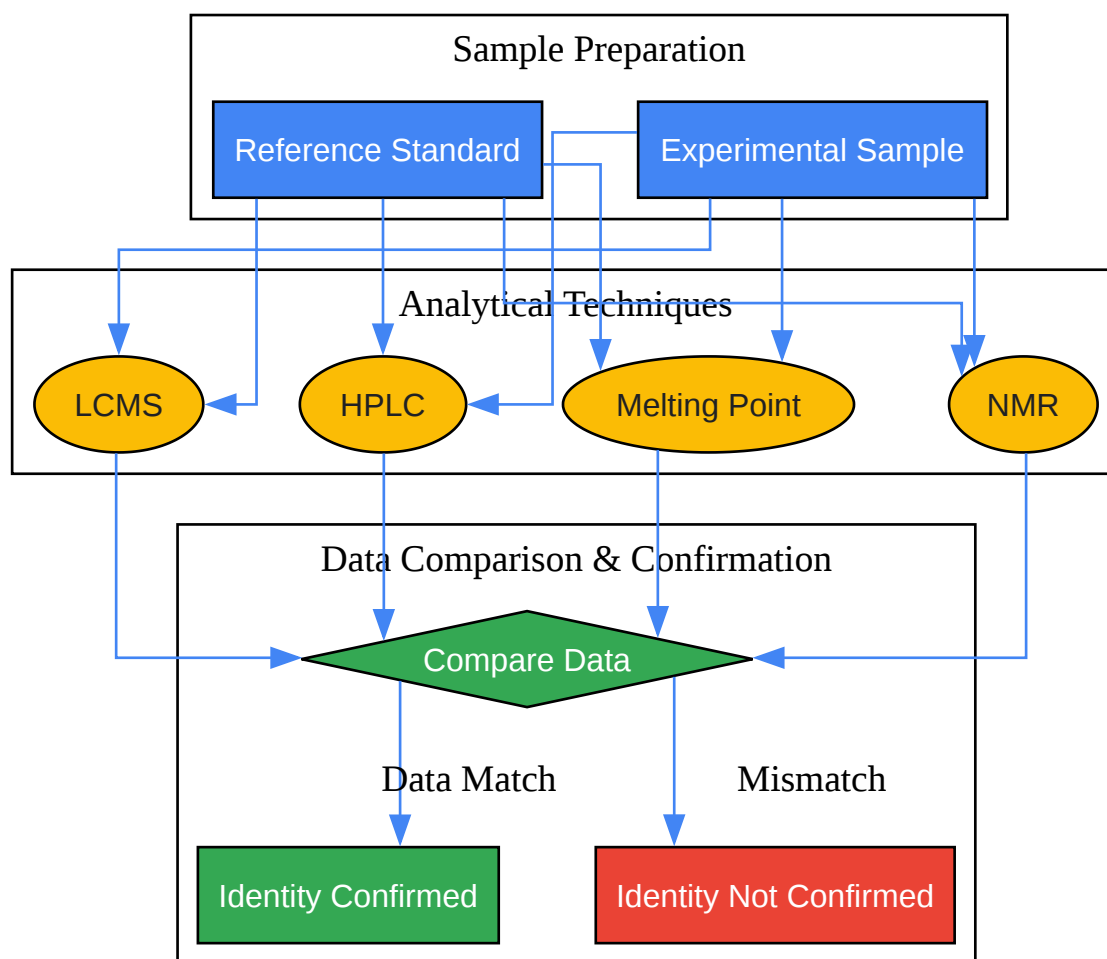
Objective: To assess the purity and confirm the identity of the compound.

- Instrumentation: A calibrated melting point apparatus.
- Procedure:
  - Place a small amount of the crystalline sample into a capillary tube.
  - Heat the sample slowly (1-2 °C/min) near the expected melting point.
  - Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.
  - A sharp melting point range that matches the reference standard indicates high purity.

## Visualizations

### Experimental Workflow

The following diagram illustrates the logical workflow for confirming the identity of **1-(4-(4-Bromophenoxy)phenyl)ethanone** using a reference standard.

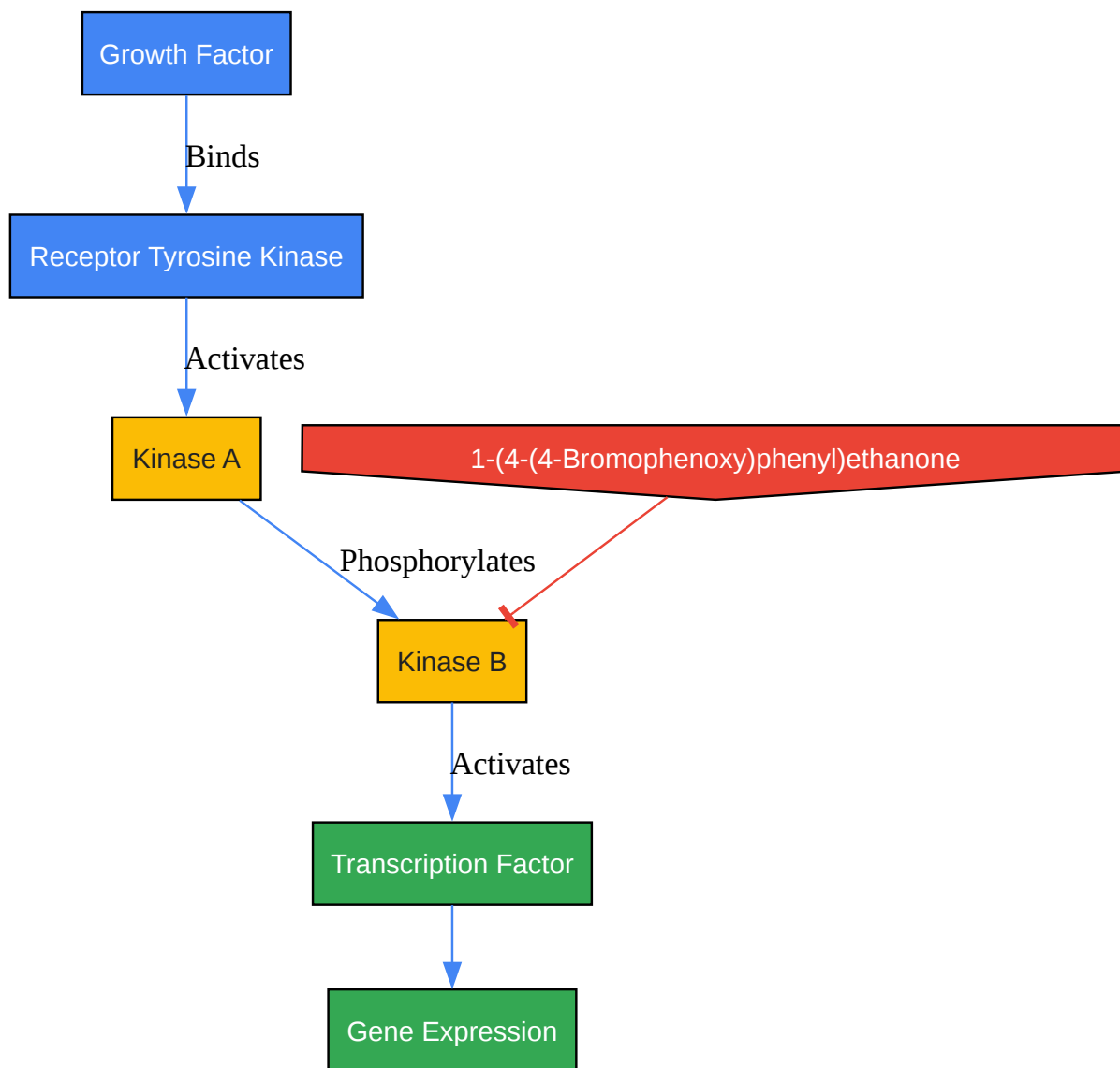


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Workflow for compound identity confirmation.

## Hypothetical Signaling Pathway

**1-(4-(4-Bromophenoxy)phenyl)ethanone**, as a substituted aromatic ketone, could potentially be investigated as an inhibitor of a kinase signaling pathway, a common target in drug discovery. The following diagram illustrates a hypothetical kinase cascade and the potential point of inhibition.



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Hypothetical inhibition of a kinase pathway.

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## References

- 1. chemimpex.com [chemimpex.com]
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